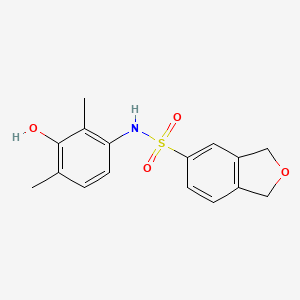![molecular formula C14H22ClN3O B7573366 (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7573366.png)
(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone, also known as CDM, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects. However, the focus of
Wirkmechanismus
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone is similar to other benzodiazepines. Benzodiazepines bind to the GABA-A receptor, which is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the brain. Binding of benzodiazepines to the GABA-A receptor enhances the effects of GABA, leading to increased inhibition of neurotransmission. This results in the anxiolytic, sedative, and hypnotic effects of benzodiazepines.
Biochemical and physiological effects:
The biochemical and physiological effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone are similar to other benzodiazepines. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone enhances the effects of GABA, leading to increased inhibition of neurotransmission. This results in the anxiolytic, sedative, and hypnotic effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has also been shown to have anticonvulsant and muscle relaxant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone in lab experiments is its well-established synthesis method and availability. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone is readily available for research purposes, and its effects on the GABA-A receptor have been well-studied. However, one of the limitations of using (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone in lab experiments is its potential for abuse. Benzodiazepines are known for their addictive properties, and researchers must take precautions to prevent abuse of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone.
Zukünftige Richtungen
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone. One direction is to study the effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone on different subtypes of the GABA-A receptor. Another direction is to study the effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone on other neurotransmitter systems, such as the glutamate system. Additionally, researchers could study the effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone on different animal models of anxiety and stress-related disorders. Finally, researchers could study the potential therapeutic applications of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone in the treatment of anxiety and stress-related disorders.
Synthesemethoden
The synthesis of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding ester. This ester is then reacted with 4-(2-methylpropyl)-1,4-diazepane-1-carboxylic acid to form (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone. The synthesis method has been well-established, and (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. In neuroscience, (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used to study the effects of benzodiazepines on the GABA-A receptor, which is the primary target of benzodiazepines. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has also been used to study the role of benzodiazepines in anxiety and stress-related disorders. In pharmacology, (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used to study the pharmacokinetics and pharmacodynamics of benzodiazepines. In toxicology, (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used to study the toxicity of benzodiazepines and their metabolites.
Eigenschaften
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O/c1-11(2)10-17-4-3-5-18(7-6-17)14(19)13-8-12(15)9-16-13/h8-9,11,16H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFSPBLOJPURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCN(CC1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)

![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)
![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)